molecular formula C9H8FIO B8757013 5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran

5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran

Cat. No.: B8757013
M. Wt: 278.06 g/mol
InChI Key: OCRUXSUOYMWUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(iodomethyl)-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C9H8FIO and its molecular weight is 278.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

5-fluoro-2-(iodomethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8FIO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5H2

InChI Key

OCRUXSUOYMWUSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-(prop-2-en-1-yl)phenol (5 g, 32.9 mmol) in dichloromethane (125 mL) was added SnCl4 (4.28 g, 16.5 mmol) and iodine (8.36 g, 32.9 mmol) at room temperature. After an additional 18 hours, the reaction was quenched with water (150 ml) and the pH value was adjusted to 8 with aqueous NaOH solution (2N). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layer was washed with Na2S2O4 (3×100 mL, 5%) to remove iodine and dried over anhydrous magnesium sulfate. The solution was filtered and then concentrated under vacuum. The crude residue was purified by a silica gel column, eluted with 0.5-1% ethyl acetate in petroleum ether to afford 5-fluoro-2-(iodomethyl)-2,3-dihydro-1-benzofuran as a yellow oil (5 g, 54%); 1H NMR (300 MHz, DMSO): δ 7.03-7.08 (dd, J=5.7 Hz, 8.4 Hz, 1H), 6.93-6.86 (dt, J=2.7 Hz, 8.7 Hz, 1H), 6.76-6.70 (m, 1H), 4.88-4.79 (m, 1H), 3.49-3.60 (m, 2H), 3.41-3.32 (dd, J=7.2 Hz, 16.5 Hz, 1H), 2.96-2.88 (dd, J=7.2 Hz, 16.5 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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